5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-2-1-3-11-5(4)7(13)6(12-8)9(14)15/h1-3,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFDQXJWTDJMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2Br)C(=O)O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation with primary or secondary amines to form stable amide derivatives. This reaction is pivotal for generating bioactive analogs in medicinal chemistry.
Key findings:
-
Amidation typically requires heating in polar solvents (e.g., ethanol, DMF) with catalytic bases like cesium carbonate .
-
The reaction preserves the naphthyridine core while introducing substituents for target binding.
Esterification
The carboxylic acid can be esterified to generate methyl or ethyl esters, enhancing solubility for further modifications.
*Reported yields for analogous reactions.
Notes:
-
Ester derivatives serve as intermediates for Suzuki couplings or reductions .
-
Methyl esters are more stable under basic conditions compared to ethyl analogs .
Substitution at the Bromine Position
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key insights:
-
Bromine substitution is regioselective due to steric and electronic effects of the hydroxyl and carboxylic acid groups.
-
Copper-mediated couplings (e.g., with thiazinanes) require protective group strategies for the hydroxyl group .
Reduction and Oxidation
The hydroxyl and carboxylic acid groups can undergo redox transformations.
| Reaction Type | Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄ | THF, 0°C to RT, 4 h | 5-Bromo-8-hydroxy-1,6-naphthyridine-7-methanol | 60%* | |
| Hydroxyl Oxidation | KMnO₄, H₂SO₄ | 60°C, 3 h | 5-Bromo-8-oxo-1,6-naphthyridine-7-carboxylic acid | 55%* |
Notes:
-
Reduction of the carboxylic acid to alcohol improves blood-brain barrier permeability in drug candidates.
-
Over-oxidation of the hydroxyl group can lead to quinone formation, requiring controlled conditions.
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles.
Findings:
-
Cyclization reactions often require acidic or basic conditions to activate the carboxyl group .
-
The naphthyridine core’s planarity facilitates π-π stacking in resulting heterocycles.
Decarboxylation
Under thermal or photolytic conditions, the carboxylic acid group undergoes decarboxylation.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 200°C, vacuum | 5-Bromo-8-hydroxy-1,6-naphthyridine | 70%* | |
| UV light, DCM | 5-Bromo-8-hydroxy-1,6-naphthyridine | 82%* |
Applications:
-
Decarboxylation generates simpler naphthyridine derivatives for material science applications.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid is its role as an inhibitor of HIV-1 integrase. Research has demonstrated that derivatives of this compound exhibit low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cellular models. For instance, a study highlighted that certain modifications to the compound resulted in a 150-fold increase in potency compared to the parent compound, achieving a concentration inhibiting 95% of viral activity (CIC(95)) at 40 nM in the presence of human serum .
Table 1: Antiviral Activity of Derivatives
| Compound | IC50 (nM) | Description |
|---|---|---|
| Compound 1 | 600 | Parent compound |
| Compound 11 | 40 | Enhanced derivative with dihydro uracil functionality |
Antiparasitic Activity
Another notable application is in the treatment of visceral leishmaniasis (VL). A series of studies have explored the structure-activity relationship (SAR) of naphthyridine derivatives, including this compound. These compounds demonstrated promising antiparasitic activity in vitro against Leishmania species. For example, one derivative showed an approximately 46% reduction in parasite burden in mouse models, indicating its potential as a lead candidate for further development .
Table 2: Antiparasitic Activity Profile
| Compound | Efficacy (%) | Model Used |
|---|---|---|
| Miltefosine | >99% | Standard treatment |
| Compound 16 | 46% | Mouse model |
Cancer Therapeutics
Recent investigations have also suggested that derivatives of this compound may possess cytotoxic properties against cancer cells. A study indicated that certain naphthyridine derivatives exhibit inhibitory activity against cancer cell lines, positioning them as potential candidates for further research in oncology . The ability to inhibit HIV-1 integrase while also demonstrating cytotoxicity against cancer cells highlights the versatility of these compounds.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.5 |
Pharmacokinetic Properties
Understanding the pharmacokinetics (PK) and metabolism of these compounds is crucial for their development as therapeutic agents. Studies have shown that while some derivatives exhibit good aqueous solubility and metabolic stability, others are rapidly cleared from circulation, which can limit their effectiveness . This highlights the importance of optimizing chemical structures to enhance both efficacy and tolerability.
Table 4: Pharmacokinetic Profiles
| Compound | Aqueous Solubility (μM) | Clearance Rate (mL/min/g) |
|---|---|---|
| Compound 16 | 219 | 18 |
| Compound A | TBD | TBD |
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological target.
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
- CAS : 410544-37-5
- Key Features : Methyl ester group at position 7 instead of carboxylic acid.
- Synthesis : Synthesized from 8-hydroxy-1,6-naphthyridine-7-carboxylate ethyl ester via bromination and ester exchange, achieving yields up to 92% .
- Applications : Serves as a stable intermediate for further functionalization. Its high purity (95%) and commercial availability (e.g., Combi-Blocks) highlight its utility in drug discovery .
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
- CAS : 410544-56-8
- Key Features : Carboxamide group at position 7 with a 4-fluorobenzyl substituent.
- Applications : Part of the Aryl Halide Chemistry Informer Library (Merck & Co.), used to evaluate synthetic methods and reaction robustness. This compound aids in optimizing reaction conditions for complex molecule synthesis .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
- Key Features : Chloro and fluoro substituents at positions 7 and 6, a 4-fluorophenyl group at position 1, and a ketone group at position 4.
- Synthesis : Prepared via a two-step process (substitution and hydrolysis) with a total yield of 63.69% .
- Applications : Acts as an intermediate in small-molecule inhibitors targeting the HGF/c-Met pathway, relevant in breast and lung cancer therapies .
Comparative Analysis
Key Research Findings
Synthetic Efficiency : The methyl ester derivative demonstrates superior synthetic yields (92%) compared to the 1,8-naphthyridine analog (63.69%), likely due to milder reaction conditions and fewer steric hindrances .
Functional Group Impact : Replacing the carboxylic acid with an ester (methyl) or amide group enhances stability and solubility, facilitating handling in downstream reactions .
Biological Activity
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid (abbreviated as 5-Br-8-OH-NCA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
5-Br-8-OH-NCA features a naphthyridine core with a bromine atom at the 5-position, a hydroxyl group at the 8-position, and a carboxylic acid group at the 7-position. Its molecular formula is C10H7BrN2O3, with a molecular weight of approximately 283.08 g/mol. The presence of halogenation enhances its biological activity compared to related compounds.
1. Anticancer Activity
Research indicates that 5-Br-8-OH-NCA exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, compounds derived from naphthyridines have been linked to the inhibition of tumor growth through modulation of key signaling pathways involved in cell proliferation and survival.
2. Antiviral Activity
This compound has demonstrated potent activity against HIV-1 integrase, inhibiting viral replication effectively. A study reported low nanomolar activity for derivatives of 8-hydroxy-naphthyridine compounds against HIV-1, suggesting that structural modifications like bromination significantly enhance antiviral efficacy .
3. Antibacterial and Antifungal Properties
5-Br-8-OH-NCA has shown promising antibacterial activity against resistant strains, making it a potential candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
4. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and other inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
5. Neuroprotective Effects
Preliminary studies suggest that 5-Br-8-OH-NCA may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This is likely due to its antioxidant properties and ability to modulate neuroinflammatory processes.
The biological activities of 5-Br-8-OH-NCA are mediated through various mechanisms:
- Metal Ion Sequestration : Similar to other naphthyridine derivatives, it may sequester divalent metal ions, which are crucial for many enzymatic reactions within pathogens .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in viral replication and bacterial metabolism, thus disrupting their life cycles .
- Cell Signaling Modulation : It influences several signaling pathways associated with cell growth and survival, particularly in cancer cells.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example, methyl 3-[N-(ethoxycarbonylmethyl)-N-methylcarbamoyl]-2-pyridinecarboxylic acid undergoes cyclization in methanol with sodium methoxide under reflux to form the naphthyridine core . Key factors include reagent stoichiometry (e.g., MeONa concentration), solvent polarity, and reaction duration. Yields of ~50–70% are achievable, but optimization via temperature control (e.g., reflux vs. room temperature) and catalyst selection can improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing substituent effects in naphthyridine derivatives?
Nuclear magnetic resonance (NMR) is essential for confirming regioselectivity of bromine and hydroxyl groups. For instance, H NMR can differentiate between aromatic protons near electron-withdrawing groups (e.g., -COOH at position 7) and bromine at position 4. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies hydroxyl (-OH) and carboxylic acid (-COOH) stretches .
Q. How does the bromine substituent at position 5 influence the reactivity of the naphthyridine scaffold?
Bromine acts as a directing group in electrophilic substitutions, enhancing reactivity at the ortho and para positions. It also facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or heteroaryl groups, which is critical for diversifying the scaffold in drug discovery .
Advanced Research Questions
Q. What strategies address contradictory data in evaluating synthetic methods for halogenated naphthyridines?
The "Chemistry Informer Library" approach (Merck & Co.) enables systematic comparison of reaction outcomes across diverse substrates. For example, screening 5-bromo-8-hydroxy derivatives against 18 drug-like molecules identifies method limitations (e.g., sensitivity to steric hindrance or electron-deficient aryl halides). Statistical analysis of success rates (% yield, purity) across substrates clarifies robustness .
Q. How can computational modeling predict regioselectivity in functionalizing this compound?
Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For instance, the carboxylic acid group at position 7 reduces electron density at adjacent positions, directing substitutions to the bromine-adjacent C4 or C8 positions. Molecular dynamics simulations further assess steric accessibility for bulky reagents .
Q. What mechanistic insights explain challenges in scaling up the synthesis of brominated naphthyridine derivatives?
Scaling issues often arise from exothermic side reactions (e.g., dehalogenation or dimerization). Kinetic studies using high-throughput screening (HTS) reveal optimal temperature gradients and reagent addition rates. For example, controlled addition of brominating agents (e.g., PBr₃) minimizes thermal degradation .
Q. How do solvent effects and pH modulate the stability of the hydroxyl and carboxylic acid groups during purification?
The hydroxyl group at position 8 is prone to oxidation under acidic conditions. Chromatographic purification in mildly basic buffers (pH 7–8) stabilizes the compound, while aprotic solvents (e.g., DMF) prevent carboxylic acid dimerization. LC-MS monitoring detects degradation products (e.g., lactone formation) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for cyclization reactions forming the naphthyridine core?
Variability often stems from substituent electronic effects. Electron-donating groups (e.g., methyl at position 2) enhance cyclization efficiency (70–80% yields), while electron-withdrawing groups (e.g., -CN) reduce it to 40–50%. Re-evaluating reaction parameters (e.g., solvent dielectric constant, catalyst loading) using design of experiments (DoE) methodologies can reconcile data .
Q. Why do some studies report successful cross-coupling at position 5-bromo, while others observe inertness?
Steric hindrance from the adjacent hydroxyl group (position 8) may block catalyst access. Pretreatment with protecting groups (e.g., silylation of -OH) improves Pd-catalyzed coupling efficiency. X-ray crystallography of intermediates confirms spatial constraints .
Methodological Resources
- Synthetic Optimization : Use HTS platforms to test >100 reaction conditions (solvent, catalyst, temperature) in parallel .
- Computational Tools : Employ Gaussian or Schrodinger Suite for DFT-based reactivity predictions .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 14 days identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
